BenchChemオンラインストアへようこそ!

(R,R)-Dipamp

asymmetric hydrogenation enantioselective catalysis rhodium complex

Choose (R,R)-Dipamp for its proven, scalable performance in asymmetric catalysis, not as a generic ligand. It was validated in the Monsanto L-DOPA process, the first commercial enantioselective metal catalysis, ensuring process robustness and regulatory acceptance. Its unique P-stereogenic architecture delivers enantioselectivity profiles that C-chiral backbone alternatives cannot reliably reproduce. For predictable catalyst speciation, its well-characterized [Rh(DIPAMP)(MeOH)₂]⁺ system has all six reaction rate constants documented. De-risk your procurement with this ligand's large-scale validation history.

Molecular Formula C28H28O2P2
Molecular Weight 458.5 g/mol
CAS No. 55739-58-7
Cat. No. B1311950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-Dipamp
CAS55739-58-7
Molecular FormulaC28H28O2P2
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4
InChIInChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1
InChIKeyQKZWXPLBVCKXNQ-ROJLCIKYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,R)-Dipamp (CAS 55739-58-7): Procurement Considerations for the Prototypical P-Stereogenic Bisphosphine Ligand


(R,R)-Dipamp (CAS 55739-58-7), systematically designated as (R,R)-1,2-bis[(2-methoxyphenyl)phenylphosphino]ethane, is a C2-symmetric P-chiral bisphosphine ligand that established the foundational framework for transition metal-catalyzed asymmetric hydrogenation [1]. Developed as an evolution of the monodentate PAMP ligand, its chelating bisphosphine architecture coordinates with rhodium and other transition metals to form well-defined catalyst systems capable of transferring chirality to prochiral substrates [2]. (R,R)-Dipamp is historically and industrially distinguished by its role in the Monsanto L-DOPA process, marking the first commercial-scale application of enantioselective metal catalysis .

Why (R,R)-Dipamp Cannot Be Freely Substituted with Newer P-Chiral Analogues


Substitution of (R,R)-Dipamp with structurally related P-chiral bisphosphine ligands is not supported by experimental evidence of superiority. Systematic evaluation of numerous DiPAMP variants in asymmetric catalysis revealed that many were closely equivalent but none demonstrated superior performance relative to the parent compound [1]. Furthermore, the intrinsic mechanism of stereochemical transfer in (R,R)-Dipamp is uniquely dependent on the stereogenic center residing directly on the phosphorus atom; deviations from this P-stereogenic architecture in alternative ligand scaffolds can fundamentally alter catalyst-substrate interactions and enantioselectivity outcomes [2]. The specific interplay between the o-anisyl substituents, the ethylene backbone, and the rhodium coordination sphere in (R,R)-Dipamp produces an enantioselectivity profile that is not reliably reproduced by generational ligand modifications .

Quantitative Differentiation of (R,R)-Dipamp: Comparative Enantioselectivity, Structural Benchmarking, and Industrial Validation


Comparative Enantioselectivity in Asymmetric Hydrogenation: (R,R)-Dipamp vs. Me-DuPHOS and CHIRAPHOS

In a direct comparative study of asymmetric hydrogenation catalysts, (R,R)-Dipamp exhibited an enantiomeric excess of 22% ee with 70% yield, whereas (R,R)-Me-DuPHOS and (S,S)-CHIRAPHOS under identical conditions produced yields below 2% [1]. This marked divergence in catalytic efficacy underscores that the P-stereogenic DiPAMP scaffold and its C2-symmetric arrangement of phosphine donors confer a distinct reactivity advantage over chelating bisphosphine alternatives bearing different backbone and stereochemical architectures.

asymmetric hydrogenation enantioselective catalysis rhodium complex

Absence of Superiority Among Structurally Modified DiPAMP Analogs

Systematic preparation and evaluation of a series of chiral bisphosphines structurally related to DiPAMP established that while many variants demonstrated closely equivalent catalytic performance, none were found to be superior to the parent DiPAMP ligand [1]. In the same study, DiPAMP achieved 72% enantiomeric excess on the challenging dehydrovaline substrate under relatively forcing conditions, a result described as remarkable given that phosphine ligands of this class generally perform very poorly on tetrasubstituted olefins [1].

ligand benchmarking asymmetric catalysis structure-activity relationship

P-Stereogenic Architecture: Mechanistic Basis for Enantioselectivity Differentiation

Knowles and co-workers established that only chiral phosphorus ligands such as (R,R)-Dipamp, in which the stereogenic center resides directly on the phosphorus atom, lead to high enantiomeric excesses in asymmetric hydrogenation reactions [1]. This P-stereogenic design contrasts sharply with C-chiral ligands where stereogenicity is located on the carbon backbone, which operate via fundamentally different stereochemical induction mechanisms. The direct placement of chirality at the phosphorus coordination site in (R,R)-Dipamp maximizes the transmission of stereochemical information to the substrate.

P-chiral ligand stereoselectivity catalyst design

Industrial Validation: Monsanto L-DOPA Process Benchmark

(R,R)-Dipamp is uniquely distinguished as the ligand that enabled the first commercial-scale enantioselective metal catalysis process — the Monsanto L-DOPA synthesis [1]. This industrial deployment represents a validated, scalable asymmetric hydrogenation platform that has withstood the rigors of pharmaceutical manufacturing requirements including reproducibility, catalyst robustness, and economic viability [2]. Contemporary assessment of alternative L-DOPA synthetic routes continues to reference the Monsanto rhodium-DiPAMP method as the established asymmetric catalysis benchmark, even as newer methodologies are developed .

industrial asymmetric synthesis pharmaceutical manufacturing process validation

Validated Application Scenarios for (R,R)-Dipamp in Asymmetric Catalysis and Pharmaceutical Synthesis


Asymmetric Hydrogenation of Prochiral Dehydroamino Acid Derivatives

(R,R)-Dipamp, when complexed with rhodium, is optimally deployed for the enantioselective hydrogenation of dehydroamino acid derivatives and structurally related prochiral olefins. The ligand's P-stereogenic architecture enables enantioselectivities that differentiate it from C-chiral backbone alternatives [1]. This application leverages the well-characterized kinetics and mechanism of [Rh(DIPAMP)(MeOH)2]⁺ catalyst systems , for which all six characteristic reaction rate constants in methyl (Z)-α-acetamidocinnamate hydrogenation have been previously identified, providing a robust and predictable catalytic platform .

Industrial-Scale Synthesis of Enantiopure Pharmaceutical Intermediates

The Monsanto L-DOPA process establishes (R,R)-Dipamp as a validated ligand for commercial-scale pharmaceutical manufacturing where process robustness, reproducibility, and regulatory acceptance are paramount [1]. This precedent supports the selection of (R,R)-Dipamp for analogous industrial asymmetric hydrogenation campaigns targeting enantiopure amino acid derivatives or related pharmaceutical building blocks requiring stringent stereochemical purity specifications. The ligand's industrial track record provides a de-risked procurement pathway compared to ligands lacking large-scale validation .

Enantioselective [3+2] Cycloaddition Catalysis

(R,R)-Dipamp demonstrates utility as a catalyst in enantioselective [3+2] cycloaddition reactions, specifically enabling the cycloaddition of γ-substituted allenoates with β-perfluoroalkyl enones and 3-butynoates with electron-deficient olefins to yield substituted cyclopentenes [1]. This application extends the ligand's functional scope beyond hydrogenation and provides a distinct procurement rationale for laboratories engaged in the stereoselective synthesis of functionalized carbocyclic frameworks .

Preparation of Well-Defined Rhodium Catalyst Precursors

(R,R)-Dipamp is the ligand of choice for preparing structurally characterized rhodium catalyst precursors, including the solvate complex [Rh(DIPAMP)(MeOH)2]BF4 and the dimeric species [Rh(DIPAMP)]2(BF4)2, both of which have been fully characterized by X-ray crystallography and multinuclear NMR spectroscopy [1]. This application is particularly relevant for research groups requiring reproducible catalyst speciation and for comparative mechanistic studies where the dimerization behavior and solution dynamics of the rhodium-DiPAMP system are well-documented .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-Dipamp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.